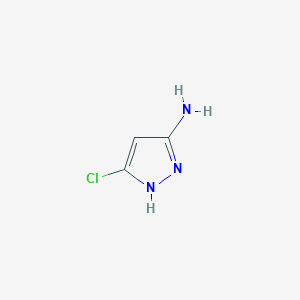5-Chloro-1H-pyrazol-3-amine
CAS No.: 916211-79-5
Cat. No.: VC3064742
Molecular Formula: C3H4ClN3
Molecular Weight: 117.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 916211-79-5 |
|---|---|
| Molecular Formula | C3H4ClN3 |
| Molecular Weight | 117.54 g/mol |
| IUPAC Name | 5-chloro-1H-pyrazol-3-amine |
| Standard InChI | InChI=1S/C3H4ClN3/c4-2-1-3(5)7-6-2/h1H,(H3,5,6,7) |
| Standard InChI Key | HLMGWUFWDSUGRU-UHFFFAOYSA-N |
| SMILES | C1=C(NN=C1N)Cl |
| Canonical SMILES | C1=C(NN=C1N)Cl |
Introduction
Chemical Structure and Properties
5-Chloro-1H-pyrazol-3-amine (CAS: 916211-79-5) is a substituted pyrazole with a molecular formula of C3H4ClN3 and a molecular weight of 117.54 g/mol . This compound features a five-membered heterocyclic pyrazole ring with a chlorine substituent at position 5 and an amino group at position 3.
Structural Information
The compound's structure can be represented by the following identifiers:
Physical and Chemical Properties
The compound exists as a solid at room temperature and typically has a purity of 95% in commercial preparations . According to GHS classification, it is categorized as an irritant with a hazard warning signal .
Spectroscopic Data
While comprehensive spectroscopic data was limited in the search results, NMR data for related synthesis processes indicates that the compound can be characterized by its distinctive proton signals. For example, the 1H NMR spectrum of the compound in DMSO-d6 shows signals at approximately δ 11.55 (bs, 1H), 5.26 (s, 2H), and 5.21 (s, 1H) .
Synthesis Methods
Several synthetic routes have been reported for the preparation of 5-Chloro-1H-pyrazol-3-amine, with reduction of nitro derivatives being the most common approach.
Reduction of Nitro Derivatives
The most well-documented synthesis involves the reduction of 3-chloro-5-nitro-1H-pyrazole using tin(II) chloride:
-
Tin(II) chloride (12.8 g, 68 mmol) is added in portions to a solution of 3-chloro-5-nitro-1H-pyrazole (2.0 g, 13.6 mmol) in methanol (200 mL) and concentrated HCl (10 mL) at 0°C.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The organic solvent is removed under reduced pressure.
-
The residue is diluted with water, neutralized to pH 7 with Na2CO3, and extracted with ethyl acetate.
-
The combined organic phases are washed, dried, and concentrated to give the title compound with a yield of approximately 87% .
This synthetic route is advantageous due to its relatively high yield and straightforward procedure, making it suitable for both laboratory and potentially larger-scale production.
Biological Activities
Pyrazole derivatives, including 5-Chloro-1H-pyrazol-3-amine, exhibit a wide range of biological activities that make them valuable in medicinal chemistry and drug development.
Anti-inflammatory Properties
Pyrazole derivatives have been extensively researched for their anti-inflammatory potential. Compounds structurally related to 5-Chloro-1H-pyrazol-3-amine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . Some pyrazole derivatives exhibit up to 85% inhibition of TNF-α at concentrations of 10 μM, comparable to standard anti-inflammatory drugs .
Antimicrobial Activity
Pyrazole compounds have shown significant antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The antimicrobial activity of these compounds is often attributed to their ability to interact with specific bacterial enzymes or cellular components, disrupting essential metabolic processes .
Enzyme Inhibition
The biological activity of pyrazole derivatives, including 5-Chloro-1H-pyrazol-3-amine, can be attributed to several mechanisms, including enzyme inhibition. Many pyrazole derivatives act as inhibitors for various enzymes, including cyclooxygenase (COX) and monoamine oxidase (MAO), which play crucial roles in inflammation and neurotransmitter metabolism, respectively.
The following table summarizes the key biological activities associated with pyrazole derivatives:
| Biological Activity | Mechanism | Notable Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Up to 85% inhibition of TNF-α at 10 μM |
| Antimicrobial | Interaction with bacterial enzymes | Effective against E. coli and S. aureus |
| Anticancer | Cytotoxicity against cancer cells | IC50 values in low micromolar range |
| Enzyme Inhibition | Inhibition of COX and MAO | Modulation of inflammatory and neurological pathways |
Applications in Research
5-Chloro-1H-pyrazol-3-amine serves as a versatile scaffold in both medicinal chemistry and other research fields due to its unique structure and reactivity.
Medicinal Chemistry
In medicinal chemistry, 5-Chloro-1H-pyrazol-3-amine is primarily used as a building block for developing new therapeutic agents. The compound's ability to form diverse derivatives with enhanced biological activities makes it valuable in drug discovery programs. Specific applications include:
-
Development of anti-inflammatory agents through the inhibition of inflammatory pathways
-
Creation of antimicrobial compounds effective against various bacterial strains
-
Synthesis of anticancer agents targeting specific cancer cell lines
-
Design of enzyme inhibitors for various therapeutic applications
Agricultural Applications
Beyond medicinal applications, pyrazole derivatives have shown potential in agricultural research as pesticides and herbicides . Research has indicated that compounds structurally related to 5-Chloro-1H-pyrazol-3-amine can act as effective herbicides by inhibiting specific enzymes involved in plant growth . Studies have demonstrated that certain pyrazole derivatives exhibit selective herbicidal activity against broadleaf weeds while showing lower toxicity to cereal crops .
Structure-Activity Relationships
The structure of 5-Chloro-1H-pyrazol-3-amine allows for various modifications that can enhance its biological activity and lead to compounds with improved potency and selectivity.
Key Structural Features Affecting Activity
Several structural features of pyrazole derivatives influence their biological activity:
-
Tautomerism: Pyrazoles can exist in different tautomeric forms, affecting their reactivity and interaction with biological targets.
-
Substitution Patterns: The introduction of different substituents at various positions can significantly affect biological activity. For example:
-
Functional Group Interactions: The presence of the amine group enables hydrogen bonding interactions with biological targets, contributing to the compound's biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume